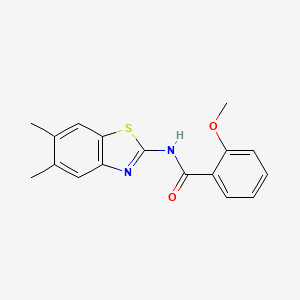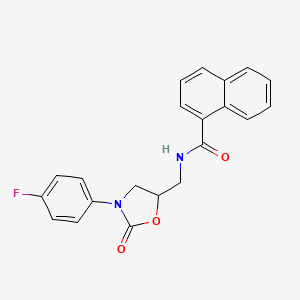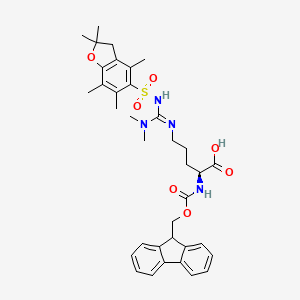
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide involves its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for its safe use in lab experiments. Finally, the mechanism of action of (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide should be further explored to better understand its potential therapeutic effects.
Métodos De Síntesis
The synthesis of (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide involves the reaction of 2-hydroxy-2-phenylpropanoic acid with thiophene-3-carboxaldehyde in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide has been found to have various scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(19,14-5-3-2-4-6-14)12-17-15(18)8-7-13-9-10-20-11-13/h2-11,19H,12H2,1H3,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMDSRVAUWBKC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


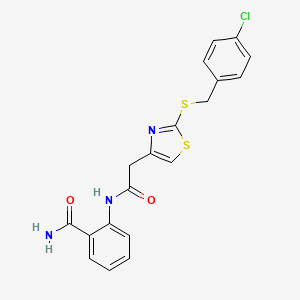
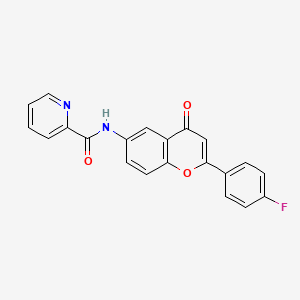
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)

![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)
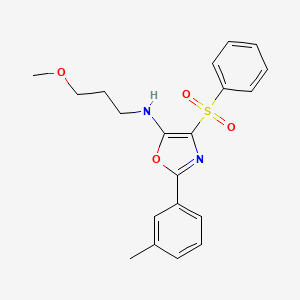

![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)
